2'-O-Succinyl-cAMP
Description
Properties
IUPAC Name |
4-[[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N5O9P/c15-12-9-13(17-4-16-12)19(5-18-9)14-11(27-8(22)2-1-7(20)21)10-6(26-14)3-25-29(23,24)28-10/h4-6,10-11,14H,1-3H2,(H,20,21)(H,23,24)(H2,15,16,17)/t6-,10-,11-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPSLGPIZRJDAN-UISLRAPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N5O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958128 | |
| Record name | 4-{[6-(6-Amino-9H-purin-9-yl)-2-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36940-87-1 | |
| Record name | Adenosine, cyclic 3′,5′-(hydrogen phosphate) 2′-(hydrogen butanedioate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36940-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinyladenosine 3',5'-cyclic monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036940871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[6-(6-Amino-9H-purin-9-yl)-2-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of 2’-O-Succinyl-cAMP is the adenylyl cyclase enzyme. This enzyme plays a crucial role in the production of intracellular second messengers, particularly cyclic adenosine monophosphate (cAMP).
Mode of Action
2’-O-Succinyl-cAMP interacts with its target, the adenylyl cyclase enzyme, by acting as an agonist. This interaction leads to the production of cAMP, which serves as a second messenger within the cell. The compound’s interaction with its target results in changes in the production of intracellular second messengers.
Biochemical Pathways
The primary biochemical pathway affected by 2’-O-Succinyl-cAMP is the cAMP pathway. This pathway is initiated by the activation of adenylyl cyclase, leading to the production of cAMP. The increase in cAMP activates cAMP-dependent protein kinase A, which phosphorylates specific substrates resulting in a variety of cell type-dependent effects.
Pharmacokinetics
It is known that the compound is used in enzyme immunoassays, where it is linked to horseradish peroxidase. This suggests that the compound may have properties that allow it to be easily detected and measured, which could impact its bioavailability.
Result of Action
The action of 2’-O-Succinyl-cAMP results in a variety of molecular and cellular effects. The production of cAMP leads to the activation of protein kinase A, which can have various effects depending on the cell type. For example, in some cells, increasing cAMP promotes relaxation. Succinylation of proteins contributes to many cellular processes such as proliferation, growth, differentiation, metabolism and even tumorigenesis.
Action Environment
The action of 2’-O-Succinyl-cAMP can be influenced by various environmental factors. For example, the presence of calcium ions (Ca2+) has been reported to be necessary for antigen binding by polyclonal antibodies raised against cyclic AMP (cAMP) by the immunization of animals with a 2’-O-succinyl cAMP/bovine albumin conjugate. This suggests that the action, efficacy, and stability of 2’-O-Succinyl-cAMP could be influenced by the presence of certain ions in the environment.
Biochemical Analysis
Biochemical Properties
Adenosine cyclic 3’,5’-(hydrogen phosphate) 2’-(hydrogen succinate) is involved in numerous biochemical reactions. It interacts with enzymes such as adenylate cyclase, which catalyzes its formation from ATP, and phosphodiesterase, which catalyzes its degradation into AMP. This compound also interacts with protein kinase A (PKA), which it activates, leading to the phosphorylation of various target proteins. Additionally, it binds to and regulates ion channels and other cyclic nucleotide-binding proteins such as Epac1 and RAPGEF2.
Cellular Effects
Adenosine cyclic 3’,5’-(hydrogen phosphate) 2’-(hydrogen succinate) has significant effects on various cell types and cellular processes. It influences cell function by acting as a second messenger in signal transduction pathways, transferring the effects of hormones like glucagon and adrenaline into cells. This compound also plays a role in the activation of protein kinases, regulation of ion channels, and modulation of gene expression. Furthermore, it has been shown to inhibit cell proliferation, induce differentiation, and promote apoptosis in certain cell types.
Molecular Mechanism
The molecular mechanism of adenosine cyclic 3’,5’-(hydrogen phosphate) 2’-(hydrogen succinate) involves its binding to specific receptors and proteins within the cell. It activates adenylate cyclase through G-protein-coupled receptors, leading to an increase in its intracellular concentration. This compound then activates PKA, which phosphorylates various target proteins, resulting in changes in their activity and function. Additionally, it binds to and regulates ion channels and other cyclic nucleotide-binding proteins, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of adenosine cyclic 3’,5’-(hydrogen phosphate) 2’-(hydrogen succinate) can change over time. Its stability and degradation are influenced by factors such as temperature and pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of PKA and modulation of gene expression. Its effects can diminish over time due to degradation by phosphodiesterase.
Dosage Effects in Animal Models
The effects of adenosine cyclic 3’,5’-(hydrogen phosphate) 2’-(hydrogen succinate) vary with different dosages in animal models. At low doses, it can effectively activate PKA and modulate cellular processes without causing significant adverse effects. At high doses, it can lead to toxic effects, including excessive activation of PKA and disruption of cellular homeostasis. Threshold effects have been observed, where a minimum concentration is required to elicit a biological response.
Metabolic Pathways
Adenosine cyclic 3’,5’-(hydrogen phosphate) 2’-(hydrogen succinate) is involved in several metabolic pathways. It is synthesized from ATP by adenylate cyclase and degraded into AMP by phosphodiesterase. This compound also interacts with various enzymes and cofactors involved in its synthesis and degradation, influencing metabolic flux and metabolite levels. Additionally, it plays a role in the regulation of energy metabolism and cellular signaling pathways.
Transport and Distribution
Within cells and tissues, adenosine cyclic 3’,5’-(hydrogen phosphate) 2’-(hydrogen succinate) is transported and distributed through specific transporters and binding proteins. It can diffuse across cell membranes and bind to intracellular receptors, influencing its localization and accumulation. This compound’s distribution is also regulated by its interactions with other biomolecules, affecting its availability and activity within different cellular compartments.
Subcellular Localization
Adenosine cyclic 3’,5’-(hydrogen phosphate) 2’-(hydrogen succinate) is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to different cellular compartments. This compound’s subcellular localization is crucial for its role in signal transduction and regulation of cellular processes.
Biological Activity
Adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate), commonly referred to as cyclic AMP (cAMP) derivative, is a crucial signaling molecule involved in various biological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by case studies and research findings.
Overview of Cyclic AMP
Cyclic AMP (cAMP) is a second messenger synthesized from ATP by the enzyme adenylate cyclase, which is activated by various hormones and neurotransmitters. It plays a pivotal role in transducing signals from cell surface receptors to intracellular effectors, primarily protein kinases. cAMP regulates numerous physiological processes, including metabolism, cell proliferation, and gene expression.
1. Activation of Protein Kinase A (PKA)
cAMP primarily exerts its effects through the activation of PKA. Upon binding to PKA's regulatory subunits, cAMP induces a conformational change that releases the catalytic subunits, allowing them to phosphorylate target proteins. This phosphorylation can lead to various cellular responses, such as:
- Glycogen metabolism regulation
- Gene transcription modulation
- Ion channel activity alteration
2. Interaction with Other Signaling Pathways
Research indicates that cAMP interacts with other signaling pathways, including those mediated by dopamine and adenosine receptors. For instance, studies have shown that cAMP can modulate dopamine D2 receptor activity, influencing locomotor behavior in animal models .
Biological Activities
The biological activities of adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate) can be categorized as follows:
- Cell Proliferation and Differentiation : cAMP is known to influence cell growth and differentiation in various cell types. For example, in glioma cells, increased levels of cAMP lead to morphological changes indicative of differentiation .
- Neurotransmitter Release : In neurons, cAMP facilitates neurotransmitter release by enhancing calcium influx through voltage-gated calcium channels.
- Inflammatory Response Modulation : cAMP has been implicated in the regulation of inflammatory responses, with elevated levels being associated with reduced production of pro-inflammatory cytokines.
Case Study 1: Role in Cancer
Research has demonstrated that aberrant cAMP signaling can contribute to tumorigenesis. In breast cancer models, altered cAMP levels have been linked to changes in cell cycle regulation and apoptosis resistance .
Case Study 2: Neurological Disorders
In studies involving animal models of ADHD and age-related cognitive decline, modulation of cAMP pathways has shown promise in ameliorating cognitive deficits . The interaction between cAMP levels and HCN channels in the prefrontal cortex highlights its potential therapeutic role.
Research Findings
Recent studies have explored various aspects of adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate):
- Synthesis and Reactivity : A series of triesters derived from cAMP have been synthesized to study their reactivity and ability to activate PKA. These derivatives showed significant cellular penetration and induced typical morphological alterations associated with high cAMP levels .
- Pharmacological Implications : Compounds that modulate cAMP levels are being investigated for their potential therapeutic effects in diseases such as heart failure and diabetes. For instance, phosphodiesterase inhibitors that increase cAMP levels are under evaluation for their cardioprotective effects .
Scientific Research Applications
Structure and Composition
- Chemical Formula : C10H12N5O6P
- CAS Number : 36940-87-1
- Molecular Weight : 329.2059 g/mol
2'-O-Monosuccinyladenosine-3',5'-cyclic monophosphate is characterized by the presence of a succinyl group at the 2' position of the ribose sugar, which enhances its immunogenic properties compared to cAMP.
Immunological Research
2'-O-Monosuccinyladenosine-3',5'-cyclic monophosphate is widely used in immunological studies. It serves as an immunogenic derivative of cAMP, facilitating the generation of anti-cAMP antisera and antibodies. These antibodies are crucial for developing enzyme-linked immunosorbent assays (ELISAs) and other immunoassays to measure cAMP levels in biological samples .
Signal Transduction Studies
The compound plays a significant role in studying signal transduction pathways. By modulating cAMP levels, researchers can investigate the effects on various physiological responses, including hormone signaling and neurotransmitter release. For instance, studies have shown that agents increasing platelet cyclic adenosine 3',5' monophosphate levels inhibit platelet aggregation, providing insights into cardiovascular health .
Pharmacological Research
Pharmacologically, this compound has implications in drug development targeting diseases such as heart failure and diabetes. Phosphodiesterase inhibitors that elevate cAMP levels are being explored for their cardioprotective effects . Additionally, the compound's ability to influence metabolic pathways makes it a candidate for therapeutic interventions in metabolic disorders.
Cellular Mechanisms
In cellular biology, adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate) is utilized to study its effects on cell function. It acts as a second messenger in various signaling pathways, translating extracellular signals into cellular responses. Research indicates that it can modulate cell function by activating PKA and influencing gene expression .
Case Study 1: Immunogenicity Assessment
A study investigated the immunogenicity of 2'-O-Monosuccinyladenosine-3',5'-cyclic monophosphate by immunizing rabbits with a conjugate of this compound and bovine serum albumin. The resulting antisera demonstrated high specificity for cAMP, allowing for sensitive detection methods in subsequent assays .
Case Study 2: Signal Transduction in Platelets
Research examining the role of cyclic adenosine 3',5' monophosphate in human platelets revealed that increasing cAMP levels through pharmacological agents inhibited platelet aggregation. This finding suggests potential therapeutic strategies for preventing thrombotic events by targeting cAMP pathways .
Preparation Methods
Microbial Fermentation for cAMP Production
The synthesis of 2'-O-Succinyl-cAMP begins with the production of cAMP, which serves as the precursor for subsequent chemical modifications. A patented microbial fermentation process developed by Tanabe Seiyaku Co. Ltd. outlines the use of Sarcina lutea strains (e.g., IAM 1099) to produce cAMP . Key steps include:
-
Culture Medium Composition : The medium contains carbon sources (e.g., glucose), nitrogen sources (e.g., ammonium sulfate), and essential minerals. Purine compounds such as adenine or adenosine (0.1–0.5% w/v) are added to enhance cAMP yield .
-
Fermentation Conditions :
Under these conditions, Sarcina lutea synthesizes cAMP intracellularly, with reported yields of 1.2–1.8 g/L . The inclusion of keto acids like pyruvate (0.2–0.5% w/v) further boosts production by stabilizing the microbial metabolism .
Table 1: Microbial Fermentation Parameters for cAMP Production
| Parameter | Optimal Range |
|---|---|
| Temperature | 25–37°C |
| pH | 6.5–7.5 |
| Purine Concentration | 0.1–0.5% w/v |
| Fermentation Duration | 48–72 hours |
| cAMP Yield | 1.2–1.8 g/L |
Chemical Succinylation of cAMP
The 2'-hydroxyl group of cAMP is selectively succinylated to introduce the succinate moiety. This reaction typically employs succinic anhydride under alkaline conditions . The procedure involves:
-
Reaction Setup :
-
Workup :
Table 2: Reaction Conditions for Succinylation
| Component | Quantity |
|---|---|
| cAMP | 1 mmol |
| Succinic Anhydride | 2 mmol |
| DMAP | 0.1 mmol |
| Solvent | DMF (10 mL) |
| Reaction Time | 12–24 hours |
| Yield | 75–85% |
This method achieves a yield of 75–85%, with purity exceeding 98% after chromatography . The succinylation reaction is regioselective for the 2'-position due to steric hindrance at the 3'- and 5'-positions from the cyclic phosphate group .
Purification and Characterization
Post-synthesis purification is critical to isolate this compound from unreacted starting materials and byproducts. Two primary methods are employed:
-
Ion-Exchange Chromatography :
-
Crystallization :
Characterization Data :
Applications and Derivatives
This compound is primarily used to generate polyclonal and monoclonal antibodies against cAMP for immunoassays . Its immunogenicity stems from the succinyl group, which enables covalent coupling to carrier proteins like bovine serum albumin (BSA) . Derivatives such as the tyrosine methyl ester (used in radioiodination) and N⁶-substituted analogs (e.g., N⁶-monobutyryl-cAMP) have been synthesized for specialized applications .
Table 3: Key Applications of this compound
| Application | Description |
|---|---|
| Antibody Production | Hapten for anti-cAMP antisera |
| Signal Transduction Studies | Competitive inhibitor of protein kinase A |
| Diagnostic Kits | ELISA-based cAMP quantification |
Comparative Analysis of Preparation Methods
Q & A
Basic Research Questions
Q. What are the structural and functional features of adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate) that distinguish it from canonical cAMP?
- Answer : The compound features a succinyl ester group at the 2'-position of the ribose ring, enhancing solubility and stability compared to unmodified cAMP. This modification allows it to act as a cAMP analog with prolonged activity in cellular signaling pathways. The succinyl group also facilitates conjugation to tyrosine methyl ester (as in SCAMP-TME), enabling its use in radioimmunoassays .
Q. How can researchers verify the purity and stability of adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate) in experimental preparations?
- Answer : Use high-performance liquid chromatography (HPLC) with UV detection at 260 nm to assess purity (≥98% is recommended). Stability tests should include thermal gravimetric analysis (TGA) under recommended storage conditions (-20°C) and mass spectrometry to detect hydrolytic degradation products (e.g., free cAMP or succinic acid) .
Advanced Research Questions
Q. What methodological considerations are critical when designing a radioimmunoassay (RIA) using succinyl-cAMP-Tyr-OMe (SCAMP-TME) as a labeled tracer?
- Answer : Key steps include:
- Iodination : Radiolabel the tyrosine moiety of SCAMP-TME with I to achieve high specific activity (>1,000 Ci/mmol) .
- Antibody Specificity : Use antibodies raised against succinyl-cAMP conjugated to human serum albumin to ensure minimal cross-reactivity with ATP, GTP, or other nucleotides (<0.005% interference) .
- Separation : Employ a secondary antibody (e.g., goat anti-rabbit IgG) to precipitate bound I-SCAMP-TME, ensuring accurate measurement of free vs. antibody-bound tracer .
- Calibration : Validate the assay’s linear range (2–100 picomoles) using a semi-logarithmic displacement curve .
Q. How can researchers resolve contradictory data on the role of adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate) in calcium ion () signaling across different cell types?
- Answer :
- Cell-Specific Profiling : Perform parallel experiments in primary vs. immortalized cells, as differences in phosphodiesterase (PDE) expression can alter cAMP/cGMP dynamics and downstream responses .
- Pathway Inhibition : Use selective inhibitors (e.g., H-89 for PKA or KT5823 for PKG) to dissect cAMP-dependent vs. cGMP-dependent modulation .
- Single-Cell Imaging : Combine fluorescent cAMP analogs (e.g., FlCRhR) with indicators (e.g., Fura-2) to correlate spatiotemporal cAMP fluctuations with transients .
Q. What experimental strategies can validate the compound’s role in apoptosis regulation without confounding effects from metabolic pathways?
- Answer :
- Knockdown/Overexpression Models : Use siRNA targeting adenylate cyclase isoforms (e.g., ADCY3) to isolate cAMP synthesis pathways .
- Metabolic Blockers : Co-administer 2-deoxyglucose (to inhibit glycolysis) and oligomycin (to block ATP synthase), ensuring apoptosis assays reflect cAMP-specific signaling .
- Caspase Activity Assays : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., DEVD-AMC) in the presence/absence of the compound to confirm apoptotic induction .
Methodological Challenges and Solutions
Q. How can researchers address the low bioavailability of adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate) in in vivo studies?
- Answer :
- Prodrug Design : Synthesize lipophilic ester derivatives (e.g., acetoxymethyl esters) to enhance membrane permeability, followed by intracellular esterase-mediated activation .
- Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release and targeted delivery to tissues with high adenylate cyclase activity .
Q. What are the best practices for distinguishing between 2',3'-cyclic AMP and 3',5'-cyclic AMP isoforms in complex biological samples?
- Answer :
- Chromatographic Separation : Employ ion-pair reverse-phase HPLC with a C18 column and tetrabutylammonium phosphate buffer to resolve isomers based on retention time differences .
- Enzymatic Digestion : Treat samples with 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) to selectively hydrolyze 2',3'-cAMP, leaving 3',5'-cAMP intact for quantification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
